molecular formula C6H5BrN4 B1374121 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine CAS No. 1216292-05-5

6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Cat. No.: B1374121
CAS No.: 1216292-05-5
M. Wt: 213.03 g/mol
InChI Key: DXDYQEVFUVHKQP-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that contains a bromine atom and a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines and inhibit certain kinases

Biochemical Pathways

Given the potential anti-tumor activity of similar compounds , it is likely that the compound affects pathways related to cell proliferation and survival.

Result of Action

Similar compounds have been found to exhibit anti-tumor activity , suggesting that this compound may also have effects on cell proliferation and survival.

Biochemical Analysis

Biochemical Properties

6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to act as an inhibitor for certain enzymes, such as JAK1 and JAK2, which are involved in cell signaling pathways . The compound’s interaction with these enzymes is primarily through binding to their active sites, thereby inhibiting their activity and modulating downstream signaling pathways. Additionally, this compound has been found to interact with other proteins involved in cellular processes, further highlighting its versatility in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of JAK1 and JAK2 enzymes leads to altered cytokine signaling, which can impact immune responses and inflammation . Furthermore, this compound has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes, such as JAK1 and JAK2 . This binding prevents the enzymes from catalyzing their respective reactions, leading to downstream effects on cell signaling pathways. Additionally, the compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions can result in changes in cellular behavior and function, making this compound a powerful tool for studying molecular mechanisms in cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound typically results in reversible changes in cell signaling and gene expression, while long-term exposure can lead to more permanent alterations in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm to the organism . These findings highlight the importance of careful dosage optimization when using this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its biotransformation into active and inactive metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects on cellular processes . The compound’s distribution within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization signals ensure that this compound reaches its intended site of action, where it can interact with target biomolecules and exert its biochemical effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free tandem reaction. This method is eco-friendly and results in good-to-excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of green chemistry and efficient reaction conditions, such as microwave irradiation, are likely to be employed to ensure high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups under appropriate conditions.

    Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and azinium-N-imines for cycloaddition reactions. Conditions such as the presence of copper acetate and microwave irradiation are often employed to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cycloaddition reactions can result in fused heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the unique biological activities it exhibits. Its ability to act on multiple molecular targets makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDYQEVFUVHKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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